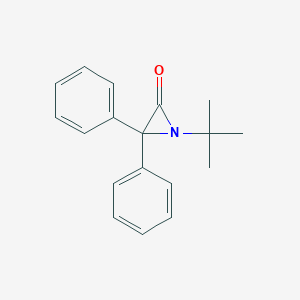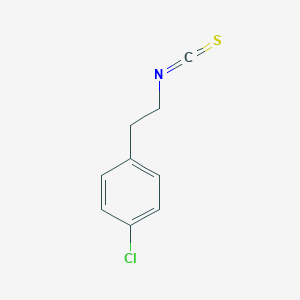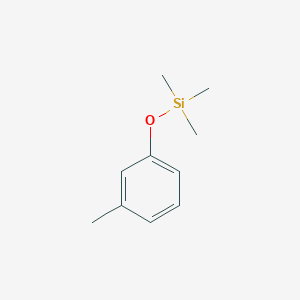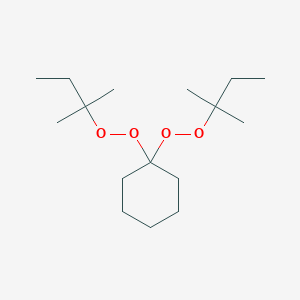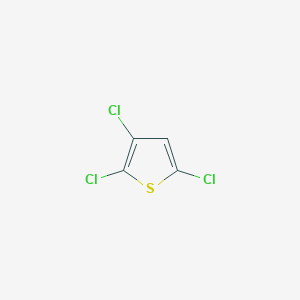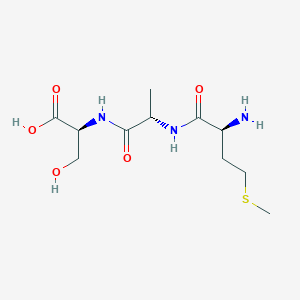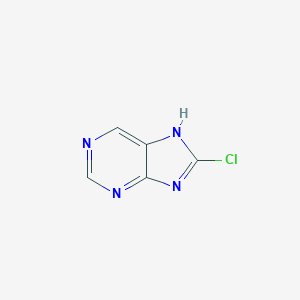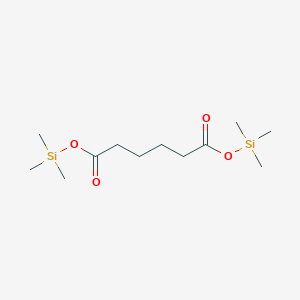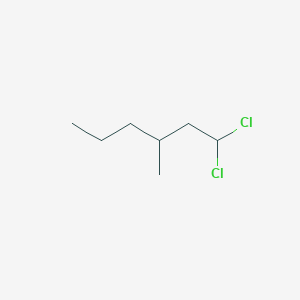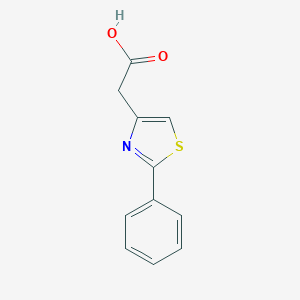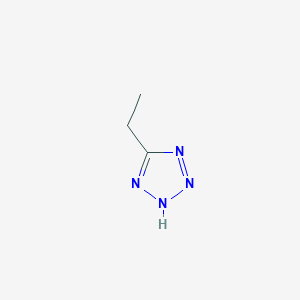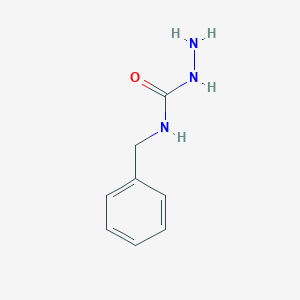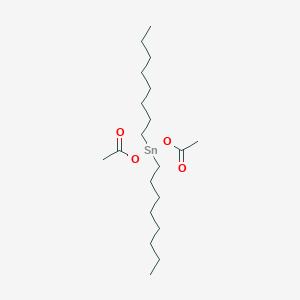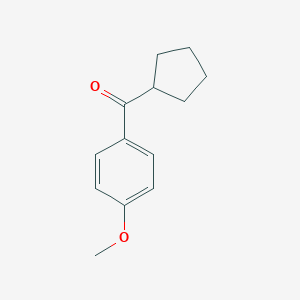
Cyclopentyl 4-methoxyphenyl ketone
Descripción general
Descripción
Cyclopentyl 4-methoxyphenyl ketone is a chemical compound that can be synthesized and utilized in various chemical reactions. It is characterized by the presence of a cyclopentyl group attached to a ketone functional group, which is further substituted with a 4-methoxyphenyl group.
Synthesis Analysis
The synthesis of ketones similar to cyclopentyl 4-methoxyphenyl ketone can be achieved through various synthetic routes. For instance, the cyclization-carbonylation-cyclization coupling reaction catalyzed by palladium(II)-bisoxazoline complexes can produce symmetrical ketones with good yields, as demonstrated in the synthesis of ketones bearing two benzo[b]thiophene groups . Additionally, the condensation of benzil with acetone derivatives in the presence of sodium hydroxide can yield cyclopentenones, which are structurally related to cyclopentyl ketones .
Molecular Structure Analysis
The molecular structure of cyclopentyl 4-methoxyphenyl ketone would consist of a cyclopentane ring bonded to a ketone group, which is further substituted with a 4-methoxyphenyl group. The crystal structure of a related compound, 4-hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one, was determined by X-ray diffraction analysis, indicating the potential for detailed structural analysis of similar compounds .
Chemical Reactions Analysis
Cyclopentyl 4-methoxyphenyl ketone can undergo various chemical reactions. For example, the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one yields a cyclic ketone, which suggests that cyclopentyl 4-methoxyphenyl ketone could also participate in cyclization reactions . Moreover, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of cyclobutanones to ketones indicates that cyclopentyl 4-methoxyphenyl ketone could potentially engage in cycloaddition reactions to form more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentyl 4-methoxyphenyl ketone can be inferred from related compounds. For instance, the photoreactivity of polymers derived from 4-methacrylamidophenyl-4-methoxystyryl ketone suggests that the methoxy group can influence the reactivity of the ketone under light exposure . Additionally, the presence of methoxy substituents has been shown to accelerate beta-scission ring-opening reactions in cyclohexyloxy radicals, which could be relevant to the reactivity of the methoxy group in cyclopentyl 4-methoxyphenyl ketone .
Aplicaciones Científicas De Investigación
Cycloaddition Catalysis
Cyclopentyl 4-methoxyphenyl ketone has been utilized in the field of organic synthesis, particularly in [3+2] cycloadditions. These reactions are facilitated by triflic imide to produce functionalized cyclopentanes. This catalytic process is especially beneficial for substrates containing Lewis basic functions, promoting the cycloaddition and forming highly-functionalized bicyclo[4.3.0]nonanes through multicomponent cascade cycloadditions (Takasu, Nagao, & Ihara, 2006).
Role in Nazarov Cyclization
Research has shown the importance of the methoxy group in the Nazarov cyclization of specific ketones, such as 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one. The methoxy group acts as a catalyst in proton migrations essential for cyclization and fragmentation processes. This finding is significant in understanding the mechanisms of cyclization and the formation of cyclic ketones in both gas-phase and solution environments (Cyriac et al., 2014).
Claisen–Schmidt Condensation
Cyclopentyl 4-methoxyphenyl ketone has been employed in microwave-assisted Claisen–Schmidt condensation under solvent-free conditions. This process uses LiCl as a catalyst to prepare α,β-unsaturated ketones, yielding products with good yields and purities (Mogilaiah & Vasudeva Reddy, 2003).
Polymer-supported Catalysis
In the realm of green chemistry, cyclopentyl 4-methoxyphenyl ketone has been part of novel catalytic systems. Polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been tested in Michael additions for the synthesis of compounds like Warfarin™ and its analogues. These catalytic systems are environmentally friendly, showing promising properties, high conversion yields, and the ability to be recovered and reused multiple times (Alonzi et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
cyclopentyl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGESSLXCFYCMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290817 | |
| Record name | Cyclopentyl(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 4-methoxyphenyl ketone | |
CAS RN |
15831-52-4 | |
| Record name | NSC71212 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentyl(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

